molecular formula C21H22ClN3O2 B14955802 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B14955802
M. Wt: 383.9 g/mol
InChI Key: RSDDZSWLSLJQDT-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone features a chlorinated indole core linked via an ethanone bridge to a 2-methoxyphenyl-substituted piperazine moiety. The 6-chloroindole group may enhance lipophilicity and receptor binding, while the 2-methoxyphenylpiperazine moiety is associated with dual anti-dopaminergic and anti-serotonergic activity .

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H22ClN3O2/c1-27-20-5-3-2-4-18(20)23-10-12-24(13-11-23)21(26)15-25-9-8-16-6-7-17(22)14-19(16)25/h2-9,14H,10-13,15H2,1H3

InChI Key

RSDDZSWLSLJQDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Fragment Coupling Strategies

The ethanone bridge is typically introduced via Friedel-Crafts acylation or nucleophilic acyl substitution , enabling the connection of the indole nitrogen to the piperazine ring. The piperazine moiety may be pre-functionalized with the 2-methoxyphenyl group through Buchwald-Hartwig amination or Ullmann coupling prior to coupling with the indole derivative.

Synthesis of 1-(2-Methoxyphenyl)Piperazine

Direct Alkylation of Piperazine

Piperazine reacts with 2-methoxybenzyl chloride under basic conditions to yield 1-(2-methoxyphenyl)piperazine. This method, however, often produces regioisomeric mixtures, necessitating chromatographic purification.

Reaction Conditions

  • Reagents : Piperazine (2 equiv), 2-methoxybenzyl chloride (1 equiv), K₂CO₃ (3 equiv).
  • Solvent : Anhydrous acetonitrile, reflux, 12–16 hours.
  • Yield : 45–55% after column chromatography.

Palladium-Catalyzed Coupling

A more efficient approach employs Buchwald-Hartwig amination to couple piperazine with 2-bromoanisole:

$$
\text{Piperazine} + \text{2-Bromoanisole} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{NaOtBu}} \text{1-(2-Methoxyphenyl)Piperazine}
$$

Optimized Parameters

  • Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
  • Base : NaOtBu (2 equiv).
  • Solvent : Toluene, 110°C, 24 hours.
  • Yield : 72%.

Functionalization of 6-Chloro-1H-Indole

N-Alkylation to Form 1-(Chloroethyl)-6-Chloroindole

6-Chloroindole undergoes alkylation with 1,2-dichloroethane in the presence of a base to introduce a chloroethyl sidechain at the indole nitrogen:

$$
\text{6-Chloroindole} + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{NaOH, DMF}} \text{1-(2-Chloroethyl)-6-Chloroindole}
$$

Key Observations

  • Excess 1,2-dichloroethane improves regioselectivity for N-alkylation over C3 substitution.
  • Yield : 68% after recrystallization (ethanol/water).

Oxidation to Indolyl Ethanone

The chloroethyl intermediate is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄):

$$
\text{1-(2-Chloroethyl)-6-Chloroindole} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4, \text{Acetone}} \text{2-(6-Chloro-1H-Indol-1-yl)Ethanone}
$$

Reaction Metrics

  • Temperature : 0–5°C, 2 hours.
  • Yield : 82%.

Coupling of Indolyl Ethanone with 1-(2-Methoxyphenyl)Piperazine

Nucleophilic Acyl Substitution

The ketone is activated as a mesylate or tosylate to facilitate displacement by the piperazine nitrogen:

  • Activation :
    $$
    \text{2-(6-Chloroindol-1-yl)Ethanone} + \text{MsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2}} \text{Mesylated Intermediate}
    $$

    • Yield : 95% (quantitative conversion).
  • Displacement :
    $$
    \text{Mesylated Intermediate} + \text{1-(2-Methoxyphenyl)Piperazine} \xrightarrow{\text{DMF, 60°C}} \text{Target Compound}
    $$

    • Equivalents : 1.2 equiv piperazine.
    • Yield : 74%.

One-Pot Coupling Using CDI

Carbonyldiimidazole (CDI) mediates direct coupling between the ethanone and piperazine:

$$
\text{2-(6-Chloroindol-1-yl)Ethanone} + \text{1-(2-Methoxyphenyl)Piperazine} \xrightarrow{\text{CDI, THF}} \text{Target Compound}
$$

Advantages

  • Avoids intermediate isolation.
  • Reaction Time : 8 hours at reflux.
  • Yield : 69%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8 Hz, 1H, indole H-4), 7.45–7.39 (m, 2H, indole H-5, H-7), 6.98–6.86 (m, 4H, piperazine-Ar), 4.32 (s, 2H, COCH₂N), 3.85 (s, 3H, OCH₃), 3.12–2.98 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₂ClN₃O₂ [M+H]⁺: 392.1398; found: 392.1401.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • Melting Point : 148–150°C (uncorrected).

Challenges and Optimization Strategies

Regioselectivity in Indole Alkylation

Competing C3 alkylation is minimized by:

  • Using bulky bases (e.g., LDA) to deprotonate the indole nitrogen.
  • Polar aprotic solvents (DMF, DMSO) favoring N- over C-alkylation.

Piperazine Functionalization

  • Microwave-assisted synthesis reduces reaction times for Buchwald-Hartwig couplings (30 minutes vs. 24 hours).
  • Scavenger resins (e.g., quadraPure™) remove residual palladium, enhancing purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Ethanone Derivatives

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c)
  • Structure : Biphenyl replaces indole; retains 2-methoxyphenylpiperazine.
  • Activity : Exhibits antipsychotic properties with anti-dopaminergic (D2 receptor) and anti-serotonergic (5-HT2A) effects. Lower catalepsy induction suggests reduced extrapyramidal side effects.
  • QSAR Insights : Electron affinity (EA) and brain/blood partition coefficient (QPlogBB) correlate with antidopaminergic potency .
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k)
  • Structure : 2,3-Dichlorophenylpiperazine instead of 2-methoxyphenyl.
  • Activity : Higher potency for D2/5-HT2A receptors but increased catalepsy risk compared to 3c. Highlights the role of electron-withdrawing groups (Cl) in enhancing receptor affinity but worsening side effects .
2-[4-(2-Methoxyphenyl)-piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
  • Structure : 2-Methylindole instead of 6-chloroindole.
  • The 2-methoxyphenylpiperazine likely retains dual receptor activity .

Indole Derivatives with Piperazine Moieties

1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (3g)
  • Structure : Features a sulfonylindole group and 2-methoxyphenylpiperazine.
  • Activity: Targets 5-HT6 receptors (antagonist).
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol (4g)
  • Structure: Ethanol linker instead of ethanone.
  • Activity: Higher 5-HT6 binding affinity (pKi = 7.73) compared to ethanone derivatives. Demonstrates the critical role of the linker group in receptor interaction .

Key Pharmacological and Structural Trends

Compound Core Structure Piperazine Substituent Key Activity Notable Findings
Target Compound 6-Chloroindole 2-Methoxyphenyl Hypothesized dual D2/5-HT2A antagonism Lacks direct data; inferred from analogs
3c Biphenyl 2-Methoxyphenyl Antipsychotic Lower catalepsy risk
3k Biphenyl 2,3-Dichlorophenyl Antipsychotic Higher potency, increased side effects
4g Sulfonylindole 2-Methoxyphenyl 5-HT6 antagonist pKi = 7.73; ethanol linker improves affinity
3g Sulfonylindole 2-Methoxyphenyl 5-HT6 antagonist Structural analog with ethanone linker

Impact of Substituents

  • Chloro vs. Methoxy Groups : Chlorine (electron-withdrawing) enhances receptor binding but may increase side effects (e.g., catalepsy in 3k). Methoxy (electron-donating) balances affinity and safety .
  • Linker Modification: Ethanol linkers (e.g., 4g) show higher 5-HT6 affinity than ethanone, suggesting flexibility improves target engagement .

Biological Activity

The compound 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative of indole, a structure known for its diverse biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H21ClN2OC_{19}H_{21}ClN_{2}O and a molecular weight of approximately 344.84 g/mol. The presence of the indole moiety contributes to its biological relevance, as indoles are often associated with various pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been shown to have a minimum inhibitory concentration (MIC) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli5 - 10
Pseudomonas aeruginosa2.5

The mechanism of action appears to involve the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production in bacterial cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . Notably, it has shown equipotent activity against various cancer cell lines when compared to standard chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)
Jurkat (T-cell leukemia)<10
A-431 (epidermoid carcinoma)<10

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : The compound disrupts bacterial protein synthesis, leading to cell death.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways in cancer cells, primarily through caspase activation.
  • Biofilm Disruption : It exhibits moderate-to-good antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential use in treating biofilm-associated infections .

Case Studies

A recent case study evaluated the efficacy of this compound in a mouse model for bacterial infections. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an effective therapeutic agent against resistant bacterial strains .

Q & A

What synthetic methodologies are recommended for synthesizing 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone, and how can reaction intermediates be optimized?

Answer:
The synthesis typically involves coupling a 6-chloroindole derivative with a piperazine-ethanone intermediate. Key steps include:

  • N-Alkylation : Reacting 6-chloroindole with chloroethyl ketone under basic conditions (e.g., K₂CO₃ in DMF) to form the indole-ethanone backbone .
  • Piperazine Functionalization : Introducing the 2-methoxyphenyl group via nucleophilic substitution or Buchwald–Hartwig amination on the piperazine ring. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are critical for regioselectivity .
  • Purification Challenges : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to resolve stereoisomers or byproducts, as highlighted in studies on structurally similar arylpiperazine derivatives .

How can researchers validate the structural integrity of this compound, particularly its stereochemical configuration?

Answer:

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous piperazine-ethanone compounds (e.g., 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) in 1^1H NMR to confirm substituent positions. For example, the methoxy group on the phenyl ring shows a singlet at δ ~3.8 ppm, while piperazine protons exhibit distinct splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ ion) and detect halogen isotopes (e.g., 35^{35}Cl/37^{37}Cl) .

What in vitro and in vivo models are suitable for evaluating its pharmacological activity, given its structural similarity to antipsychotic agents?

Answer:

  • Receptor Binding Assays : Screen for affinity at dopamine D₂ and serotonin 5-HT₁A/2A receptors using radioligand displacement (e.g., 3^3H-spiperone for D₂). Structural analogs show QSAR correlations with logBB (brain/blood partition coefficient) and electron affinity .
  • Behavioral Models : Use the conditioned avoidance response (CAR) test in rodents to assess antipsychotic potential. Compounds with dual D₂/5-HT activity often reduce avoidance without inducing catalepsy .
  • Toxicity Screening : Evaluate hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4), as piperazine derivatives often interact with metabolic enzymes .

How do substituent variations (e.g., methoxy vs. chloro groups) on the phenylpiperazine moiety influence biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance receptor binding affinity but may increase metabolic instability. For example, 2,3-dichlorophenyl analogs show higher D₂ affinity but shorter plasma half-lives .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and reduce hERG channel liability, as seen in QSAR studies of related antipsychotics .
  • Positional Effects : Ortho-substitution (e.g., 2-methoxyphenyl) enhances serotonin receptor selectivity, while para-substitution favors dopamine receptor binding .

How can computational tools (e.g., molecular docking, MD simulations) predict its interaction with targets like the 5-HT6 receptor?

Answer:

  • Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors from the ethanone group, aromatic π-stacking with indole) to align with 5-HT6 receptor pockets .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM force field) to assess stability of the piperazine-ethanone linker in the binding site .
  • ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., AlogP ~3.5) and CYP450 interactions based on substituent polarity .

What strategies mitigate contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Answer:

  • Standardized Assay Conditions : Control variables like buffer pH (7.4 for receptor assays), temperature (37°C), and cell lines (e.g., CHO-K1 for 5-HT receptors) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies, as seen in studies of 4-(2-methoxyphenyl)piperazine derivatives .
  • Collaborative Validation : Cross-validate data via multi-lab initiatives, as applied in the NIH Psychoactive Drug Screening Program .

How can researchers optimize its pharmacokinetic profile, particularly oral bioavailability?

Answer:

  • Salt Formation : Hydrochloride salts improve aqueous solubility, as demonstrated for structurally related compounds .
  • Prodrug Design : Introduce ester groups at the ethanone position to enhance absorption, with enzymatic hydrolysis in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life, a strategy used for quinolone derivatives .

What analytical techniques are critical for detecting degradation products under accelerated stability testing?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via:
    • HPLC-DAD : Detect oxidation products (e.g., N-oxide formation on piperazine) .
    • GC-MS : Identify volatile degradation byproducts (e.g., methoxybenzaldehyde from phenyl ring cleavage) .
  • Mass Fragmentation Patterns : Use HRMS to trace degradation pathways, as shown for indole-containing drugs .

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